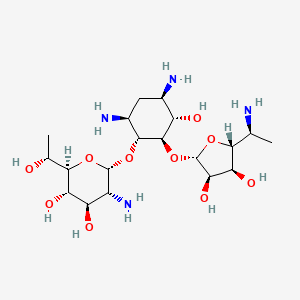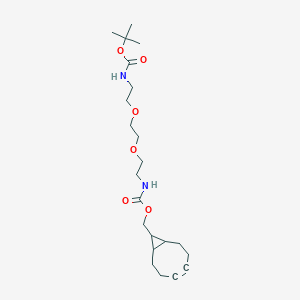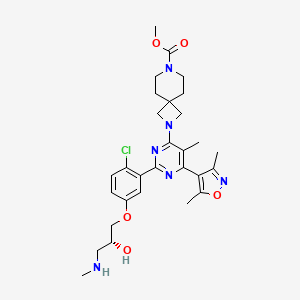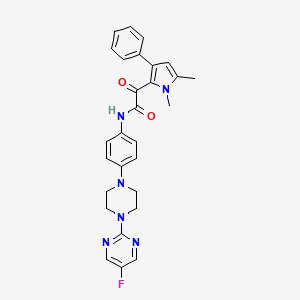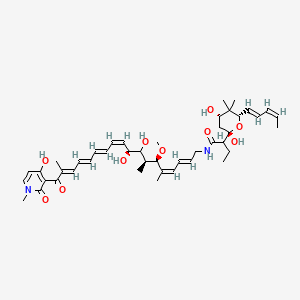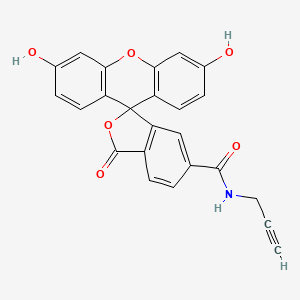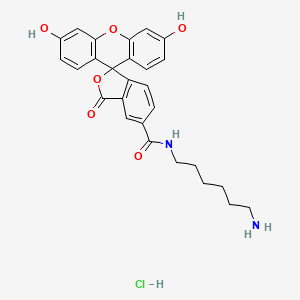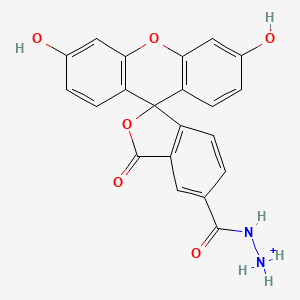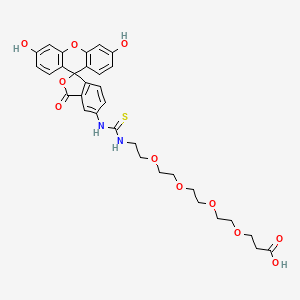
Fluorescein-PEG4-Acid
描述
Fluorescein-PEG4-Acid is a compound that combines the fluorescent properties of fluorescein with the solubility and flexibility of polyethylene glycol (PEG). This compound is widely used in various scientific fields due to its ability to form stable amide bonds and its hydrophilic nature, which enhances solubility in aqueous media .
生化分析
Biochemical Properties
Fluorescein-PEG4-Acid is known to interact with various biomolecules in biochemical reactions . The terminal carboxylic acid of this compound can react with primary amine groups to form a stable amide bond . This property allows it to interact with proteins and other biomolecules containing amine groups, thereby playing a role in various biochemical reactions .
Cellular Effects
It has been suggested that it may be used in fluorescence resonance energy transfer (FRET)-based genetically encoded sensors, which are a promising technology for real-time monitoring of cellular events .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups present in biomolecules . This interaction leads to the formation of a stable amide bond, which can influence various biochemical processes .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water, DMSO, DMF, and DCM , which suggests that it may have good stability in various experimental conditions.
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups, it may be involved in various biochemical reactions .
Transport and Distribution
Its solubility in various solvents suggests that it may be readily transported and distributed in biological systems .
Subcellular Localization
Given its biochemical properties, it may interact with various subcellular structures through its ability to form stable amide bonds with primary amine groups .
准备方法
Synthetic Routes and Reaction Conditions
Fluorescein-PEG4-Acid is synthesized by attaching a PEG chain to fluorescein. The PEG chain typically contains four ethylene glycol units, which are linked to fluorescein through a carboxyl group. The reaction involves the activation of the carboxyl group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate the formation of a stable amide bond with primary amine groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes steps such as PEGylation, purification, and characterization using techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .
化学反应分析
Types of Reactions
Fluorescein-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxyl group can react with primary amines to form amide bonds.
Click Chemistry: The compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are copper-free and suitable for biological applications
Common Reagents and Conditions
EDC and HATU: Used for activating the carboxyl group to form amide bonds.
SPAAC Reagents: Used for click chemistry reactions, providing a biocompatible method for conjugation
Major Products Formed
The major products formed from these reactions include various PEGylated derivatives and conjugates, which are used in drug delivery, imaging, and other biomedical applications .
科学研究应用
Fluorescein-PEG4-Acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for monitoring pH and other chemical parameters.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic imaging and as a component in drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools.
作用机制
Fluorescein-PEG4-Acid exerts its effects through its fluorescent properties. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), allowing it to be used as a marker or probe in various applications. The PEG chain enhances solubility and reduces steric hindrance, making the compound more versatile and effective in biological systems .
相似化合物的比较
Similar Compounds
Fluorescein: A simpler compound without the PEG chain, used primarily for its fluorescent properties.
Rhodamine-PEG4-Acid: Another fluorescent compound with similar applications but different spectral properties.
Cyanine Dyes: Fluorescent dyes with varying emission wavelengths, used in similar applications.
Uniqueness
Fluorescein-PEG4-Acid is unique due to its combination of fluorescein’s fluorescent properties and PEG’s solubility and flexibility. This makes it particularly useful in applications requiring high solubility and minimal steric hindrance, such as in vivo imaging and drug delivery .
属性
IUPAC Name |
3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O11S/c35-21-2-5-25-27(18-21)44-28-19-22(36)3-6-26(28)32(25)24-4-1-20(17-23(24)30(39)45-32)34-31(46)33-8-10-41-12-14-43-16-15-42-13-11-40-9-7-29(37)38/h1-6,17-19,35-36H,7-16H2,(H,37,38)(H2,33,34,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZDFOCKVIPCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101794 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-76-8 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

